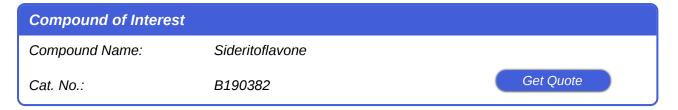


Application Note: Quantitative Analysis of Sideritoflavone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Sideritoflavone, a flavone found predominantly in plants of the Stachys genus, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of **sideritoflavone** in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and dose-response assessments. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of **sideritoflavone**, complete with experimental protocols and method validation parameters.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) for the separation and quantification of **sideritoflavone**. The separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent. The DAD allows for the detection of **sideritoflavone** at its maximum absorption wavelength, ensuring high sensitivity and selectivity. Quantification is performed using an external standard method by constructing a calibration curve from a series of **sideritoflavone** standards of known concentrations.

Experimental Protocols



Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Detection	Diode Array Detector (DAD)
Detection Wavelength	280 nm and 330 nm (monitor both for optimal sensitivity)

Preparation of Standard Solutions

- Primary Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **sideritoflavone** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 μg/mL to 100 μg/mL (e.g., 1, 5, 10, 25, 50, 100 μg/mL).



Sample Preparation (from Plant Material)

- Extraction: Accurately weigh 1.0 g of dried and powdered plant material (e.g., Stachys leaves). Add 20 mL of 80% methanol and sonicate for 30 minutes.
- Filtration: Filter the extract through a 0.45 μm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the **sideritoflavone** concentration falls within the linear range of the calibration curve.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Table 2: Summary of Method Validation Data

Parameter	Result
Linearity (R²)	> 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	0.15 μg/mL
Limit of Quantification (LOQ)	0.50 μg/mL
Precision (RSD%)	
- Intra-day	< 2.0%
- Inter-day	< 3.0%
Accuracy (Recovery %)	98.0% - 102.0%
Specificity	No interference from blank and placebo

Data Presentation



The quantification of **sideritoflavone** in a sample is calculated using the linear regression equation derived from the calibration curve of the standard solutions.

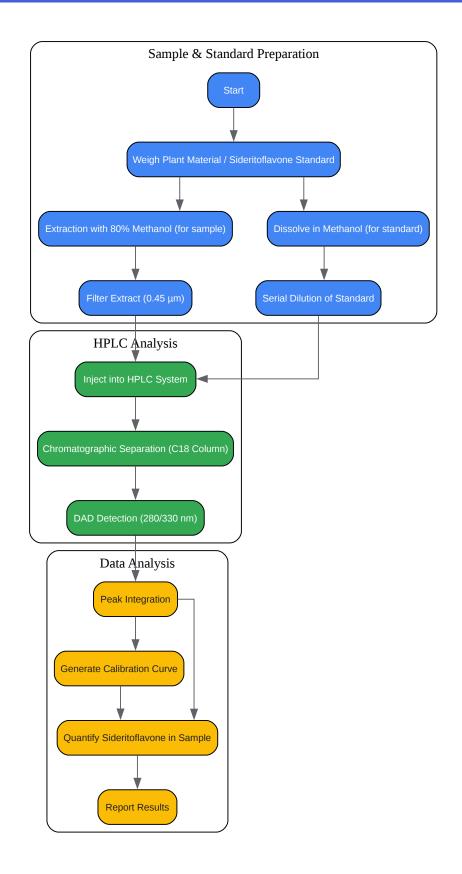
Table 3: Example Calibration Curve Data for **Sideritoflavone**

Concentration (µg/mL)	Peak Area (mAU*s)
1	15.2
5	76.5
10	151.8
25	378.1
50	755.9
100	1510.3

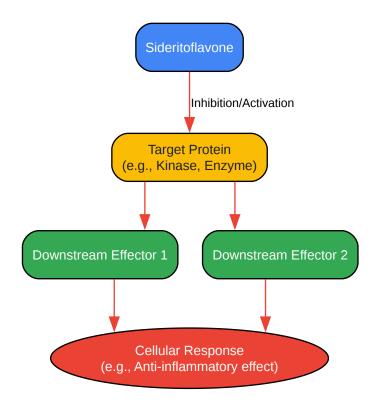
Linear Regression Equation: Peak Area = 15.1 * Concentration + 0.1 Correlation Coefficient (R²): 0.9998

Visualizations









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